2,6,7-Trimethyldecane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

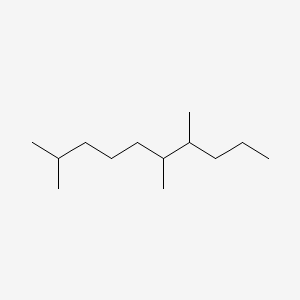

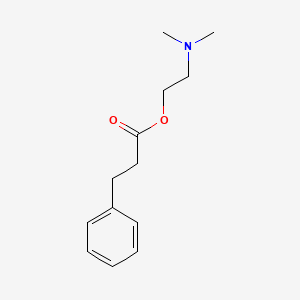

2,6,7-trimethyldecane is a branched alkane consisting of decane bearing three methyl substituents at positions 2, 6 and 7.

belongs to the class of organic compounds known as branched alkanes. These are acyclic branched hydrocarbons having the general formula CnH2n+2. Thus, is considered to be a hydrocarbon lipid molecule. is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, is primarily located in the membrane (predicted from logP). Outside of the human body, can be found in pulses. This makes a potential biomarker for the consumption of this food product.

Scientific Research Applications

Biomarker Discovery in Diabetes

- Metabolomics for Diabetes Diagnosis : The metabolomic analysis of exhaled breath using gas chromatography-mass spectrometry (GC-MS) has identified 2,6,7-Trimethyldecane as a potential biomarker for diagnosing Type 2 diabetes mellitus. This compound, along with others, was found in higher concentrations in diabetic patients compared to healthy controls (Yan et al., 2014).

Chemical Corrosion Inhibition

- Corrosion Inhibition in Metals : Research on spirocyclopropane derivatives, which may include compounds similar to 2,6,7-Trimethyldecane, shows their effectiveness in inhibiting corrosion of mild steel in acidic environments. These compounds demonstrate the potential of certain organic molecules in protecting metals against corrosion (Chafiq et al., 2020).

Advances in Fluorescent Molecules

- Latent Fluorophores Based on Trimethyl Lock : The development of new fluorescent molecules using the trimethyl lock mechanism, which might include structures like 2,6,7-Trimethyldecane, provides significant advantages in biological research and practical applications. These fluorophores show potential in various scientific fields due to their unique properties (Chandran et al., 2005).

Organoelement Chemistry

- Hydrogallation of Alkynes : The study of hydrogallation involving trimethylsilylethynylbenzenes, which are structurally related to 2,6,7-Trimethyldecane, reveals insights into the formation of organoelement compounds. These findings are relevant to the development of new materials and chemical processes (Uhl & Claesener, 2008).

Supramolecular Chemistry

- Ligand Synthesis Using Trimethyltin Compounds : Research in supramolecular chemistry has utilized compounds like 2,6-bis(trimethyltin)pyridine, which are related to 2,6,7-Trimethyldecane, for creating ligands in complex chemical structures. This work contributes to the advancement of chemical synthesis and molecular engineering (Schubert & Eschbaumer, 1999).

Biodegradable Biomaterials

- Biodegradable Polymers and Biomaterials : Studies on biodegradable carbonyl polymers, which may involve compounds akin to 2,6,7-Trimethyldecane, focus on applications in medical devices. These polymers offer potential solutions for environmentally friendly and medically safe materials (Fukushima, 2016).

properties

CAS RN |

62108-25-2 |

|---|---|

Product Name |

2,6,7-Trimethyldecane |

Molecular Formula |

C13H28 |

Molecular Weight |

184.36 g/mol |

IUPAC Name |

2,6,7-trimethyldecane |

InChI |

InChI=1S/C13H28/c1-6-8-12(4)13(5)10-7-9-11(2)3/h11-13H,6-10H2,1-5H3 |

InChI Key |

OBRONVGOGGDKLB-UHFFFAOYSA-N |

SMILES |

CCCC(C)C(C)CCCC(C)C |

Canonical SMILES |

CCCC(C)C(C)CCCC(C)C |

Other CAS RN |

62108-25-2 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(2-Methylpropoxy)phenyl]-3-(1-piperidinyl)-1-propanone](/img/structure/B1211558.png)

![(2S)-N-[(2R)-1-[(2S)-2-[[(2S)-1-[[2-(2-aminobutanoylamino)-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylidenepropan-2-yl]-2-[[(2S)-2-[[(2R,3R)-3-methyl-2-[[2-(1-sulfanylcyclohexyl)acetyl]amino]pentanoyl]amino]-3-phenylpropanoyl]amino]butanediamide](/img/structure/B1211574.png)